2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol
Description
Historical Development of Salicylaldimine Chemistry
The foundation of Schiff base chemistry dates to 1864, when Hugo Schiff first reported the condensation reaction between aldehydes and amines to form imine linkages. Salicylaldimines, a subclass derived from salicylaldehyde derivatives, emerged prominently in the mid-20th century as coordination chemistry advanced. Early work by Pfeiffer and later by Calvin established their utility in forming stable metal complexes, particularly with transition metals like copper and iron. The 1968 development of chiral Schiff base ligands by Noyori marked a turning point, enabling asymmetric catalysis in cyclopropanation reactions.
Salicylaldimines gained further attention with the discovery of their role in biological systems, such as the pyridoxal phosphate-dependent enzymes, where Schiff base intermediates facilitate transamination reactions. The integration of electron-withdrawing groups like halogens into salicylaldimine frameworks, as seen in 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol, reflects modern efforts to fine-tune ligand electronic properties for specialized applications.
Significance in Coordination Chemistry Research
Salicylaldimines serve as versatile ligands due to their:
- Bidentate or polydentate coordination modes : The phenolic oxygen and imine nitrogen provide two donor atoms, while extended conjugation allows for additional binding sites.
- Electronic tunability : Substituents like bromo and fluoro groups alter electron density at the metal center, influencing redox potentials and catalytic activity.
- Structural predictability : The rigid planar geometry of the imine backbone enforces specific coordination geometries, aiding in the design of metal-organic frameworks (MOFs) and heterobimetallic complexes.
Recent studies on ruthenium(III) salicylaldimine complexes demonstrate their efficacy in anticancer applications, where halogen substituents enhance lipophilicity and cellular uptake. Similarly, sodium and potassium salicylaldiminates exhibit unusual structural motifs, such as double heterocubanes and ligand-induced E/Z isomerization, highlighting their versatility in supramolecular chemistry.
Structural Features of Imine-Based Compounds
The molecular architecture of this compound is defined by three key elements:
- Imine linkage (‒CH=N‒) : The E-configured C=N bond creates a planar geometry, facilitating π-conjugation between the aromatic rings. This rigidity enhances stability and influences metal-binding selectivity.
- Halogen substituents :
Research Objectives and Scientific Importance
Current investigations of this compound aim to:
- Elucidate substituent effects : Correlate bromo/fluoro placement with metal-ligand bond strength using spectroscopic and computational methods.
- Develop functional materials : Engineer MOFs and heterogeneous catalysts by exploiting the ligand’s predictable coordination behavior.
- Advance medicinal inorganic chemistry : Evaluate the compound’s ruthenium or iron complexes for selective cytotoxicity against cancer cells, leveraging halogen-enhanced membrane permeability.
Properties
IUPAC Name |
2-[(2-bromo-4-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-11-7-10(15)5-6-12(11)16-8-9-3-1-2-4-13(9)17/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOZQBSUUCSSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)F)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-bromo-4-fluoroaniline and salicylaldehyde . The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization. The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR and 1H-NMR .
Chemical Reactions Analysis
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base, which can coordinate with metal ions through its nitrogen and oxygen atoms . The compound’s photophysical properties are influenced by the electronic transitions within the molecule, which are well understood through quantum mechanical calculations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Structural Properties
The following table summarizes key structural and electronic differences between the target compound and analogous Schiff bases:
Key Observations:
- Electron-Withdrawing vs. Donating Groups: Bromo and fluoro substituents (target compound) reduce electron density on the aromatic ring, enhancing stability toward oxidation.
- Crystallographic Precision: Compounds like 4-bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol exhibit high crystallographic reliability (R factor = 0.032), enabling precise molecular modeling .
Biological Activity
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol, also known as a Schiff base, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. The compound features a complex structure characterized by the presence of bromine and fluorine substituents, which influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H9BrFNO, with a molecular weight of approximately 294.12 g/mol. Its structure includes an imine linkage, which is crucial for its biological activity.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}phenol | C13H10BrFNO | Different substitution pattern |
| 2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol | C13H9ClFNO | Chlorine instead of bromine |
| 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol | C13H10BrFNO | Different fluorine position |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that Schiff bases derived from phenolic compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial action is believed to result from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Molecular docking studies suggest that the compound can bind effectively to bacterial enzymes, leading to their inactivation.
Anticancer Activity
In recent studies, this compound has been evaluated for its anticancer potential. Preliminary findings indicate that it may induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Apoptotic Pathways : It activates caspase pathways, leading to programmed cell death. Studies involving flow cytometry and Annexin V assays have confirmed these effects.
Enzyme Inhibition
The compound also demonstrates enzyme inhibition properties, particularly against enzymes involved in inflammatory processes. For instance:
- p38 MAP Kinase Inhibition : This pathway is crucial in mediating inflammatory responses. Inhibition studies have suggested that this compound can effectively block this kinase, providing a potential therapeutic avenue for treating inflammatory diseases.
Case Studies
Several case studies have been conducted to assess the biological activities of this compound:
- Antimicrobial Efficacy Study : A study evaluated the minimum inhibitory concentrations (MICs) of various Schiff bases, including this compound. The results indicated MIC values ranging from 50 to 200 µg/mL against different bacterial strains, highlighting its potential as an antimicrobial agent .
- Cytotoxicity Assessment : A cytotoxicity study on human cancer cell lines demonstrated that the compound exhibited significant growth inhibition with a GI50 value comparable to standard anticancer drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
